molecular formula C18H13BrN4OS B2395117 N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide CAS No. 1115997-10-8

N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide

Cat. No.: B2395117
CAS No.: 1115997-10-8
M. Wt: 413.29
InChI Key: MHUWLFYWPBPUMV-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a heterocyclic compound featuring a pyrimidoindole core substituted with a sulfanyl group at position 4, linked via an acetamide bridge to a 2-bromophenyl group. This structure combines a rigid polycyclic aromatic system with a halogenated aromatic side chain, which may confer unique physicochemical and biological properties. The compound’s pyrimido[5,4-b]indole scaffold is structurally analogous to bioactive molecules targeting Toll-like receptors (TLRs) and other therapeutic targets .

Properties

IUPAC Name

N-(2-bromophenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4OS/c19-12-6-2-4-8-14(12)22-15(24)9-25-18-17-16(20-10-21-18)11-5-1-3-7-13(11)23-17/h1-8,10,23H,9H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUWLFYWPBPUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. The process may start with the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to different heterocyclic structures .

Scientific Research Applications

N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Core Modifications

The pyrimido[5,4-b]indole core distinguishes this compound from simpler heterocycles. Key structural analogs include:

Compound Name Core Structure Substituents (R-group) Key Structural Differences
N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide (Target) Pyrimido[5,4-b]indole 2-bromophenyl Reference compound
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole (oxidized) 5-chloro-2-methoxyphenyl, 4-Cl-phenyl Additional 4-Cl-phenyl; oxidized C4
Compound 85 (Pyrimidine derivative) Pyrimidine Not specified Simplified core lacking indole fusion
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Phenyl, CF3 Benzothiazole core instead of pyrimidoindole

Key Insights :

  • Halogen substituents (Br, Cl) increase lipophilicity and may improve membrane permeability but reduce aqueous solubility .

Side-Chain Variations

The acetamide side chain in the target compound is modified in analogs to explore structure-activity relationships (SAR):

Compound (Reference) Side-Chain (R-group) Yield (%) Biological Activity (If Reported)
Target Compound 2-bromophenyl - Not explicitly reported
Compound 32 tert-butyl - TLR4 ligand (moderate activity)
Compound 19 Furan-2-ylmethyl 83.6 TLR4 ligand (high activity)
Compound 20 1H-Indazol-6-yl 50 TLR4 ligand (low activity)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazin-2-yl - Antibacterial (structural similarity to penicillin)

Key Insights :

  • Bulky groups (e.g., tert-butyl) may sterically hinder target binding, reducing activity, while flexible chains (e.g., furfuryl) enhance interaction with TLR4 .
  • Aromatic side chains (e.g., bromophenyl) improve stability but may increase cytotoxicity .

Key Insights :

  • HATU/Et3N coupling achieves moderate-to-high yields (50–83.6%) for structurally diverse amines .
  • Lower yields (e.g., 50% for Compound 20) correlate with steric hindrance or poor amine reactivity .

Physicochemical Properties

Solubility and Stability

  • Target Compound : Bromine and sulfanyl groups increase lipophilicity (logP >3 predicted), reducing aqueous solubility but enhancing membrane permeability .
  • Compound 7a Derivatives : Methoxy or hydroxyl groups improve solubility (e.g., Compound 33 with tetrahydrofuran-methyl group).
  • 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide : Pyrazine nitrogen enhances hydrogen bonding, improving crystallinity and stability.

Hydrogen Bonding and Crystal Packing

  • The sulfanyl group in the target compound may form S···H-N hydrogen bonds, analogous to C–H···O/N interactions in .
  • Pyrimidoindole cores favor π-stacking, as seen in pyrimidine derivatives .

Pharmacological Comparison

While explicit data for the target compound is lacking, insights from analogs suggest:

  • Antimicrobial Activity : Acetamide derivatives with pyrazine () or benzothiazole () cores exhibit antibacterial properties, suggesting possible broad-spectrum utility.
  • Parasitic Targets : Simplified pyrimidine analogs (e.g., Compound 85 ) retain activity against neglected parasites, highlighting the core’s versatility.

Biological Activity

N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a brominated phenyl group, a pyrimido[5,4-b]indole core, and a sulfanyl linkage. The molecular formula is C18H13BrN4OSC_{18}H_{13}BrN_{4}OS with a molecular weight of approximately 431.3 g/mol.

PropertyValue
Molecular FormulaC18H13BrN4OS
Molecular Weight431.3 g/mol
IUPAC NameThis compound
CAS Number1115997-49-3

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of the pyrimido[5,4-b]indole core have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.

Case Study: Topoisomerase II Inhibition
A study by Matias-Barrios et al. highlighted that certain derivatives exhibited potent inhibition of both TopoIIα and TopoIIβ activities, resulting in reduced proliferation rates in prostate cancer cells (PCa) . This suggests that this compound may similarly affect these pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the sulfanyl group is believed to enhance the compound's interaction with microbial targets.

Research Findings: Antimicrobial Efficacy
In vitro assays demonstrated that related pyrimido derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli . This antimicrobial potential positions this compound as a candidate for further exploration in treating infections.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory effects. Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders.

Mechanism of Action
The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB . Research suggests that these compounds can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step processes including cyclization reactions to form the pyrimidine core. Optimizing these synthetic routes is crucial for enhancing yield and purity for biological testing.

Applications in Research

  • Medicinal Chemistry : As a building block for developing new therapeutic agents.
  • Biological Studies : Investigated for its potential roles in targeting specific biological pathways.
  • Material Science : Explored for applications in developing advanced materials due to its unique chemical properties .

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